molecular formula C20H19F2N3O3 B1682004 Tegoprazan CAS No. 942195-55-3

Tegoprazan

Número de catálogo: B1682004
Número CAS: 942195-55-3
Peso molecular: 387.4 g/mol
Clave InChI: CLIQCDHNPDMGSL-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Tegoprazan tiene una amplia gama de aplicaciones de investigación científica, que incluyen :

    Química: this compound se utiliza en el estudio de reacciones relacionadas con los ácidos y el desarrollo de nuevos bloqueadores ácidos.

    Biología: La investigación sobre this compound incluye sus efectos sobre la secreción de ácido gástrico y su posible papel en el tratamiento de enfermedades gastrointestinales.

    Medicina: this compound se está investigando por su potencial terapéutico en el tratamiento de la enfermedad por reflujo gastroesofágico, úlceras gástricas e infecciones por Helicobacter pylori.

    Industria: this compound se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos y formulaciones.

Análisis Bioquímico

Biochemical Properties

Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective . Its mechanism of action is different from that of the proton-pump inhibitors as this compound does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .

Cellular Effects

This compound exhibits its antisecretory effects by competitively and reversibly blocking the availability of K+ of the H+, K±ATPase . It also significantly improved colitis in mice and enhanced the intestinal epithelial barrier function .

Molecular Mechanism

This compound works by directly inhibiting H+/K+‐ATPase in a reversible and K+‐competitive way . This is different from proton-pump inhibitors, which require conversion into an active form . This compound is an acid-resistant weak base, allowing it to remain in the highly acidic canaliculi of gastric parietal cells .

Temporal Effects in Laboratory Settings

This compound reached a mean T max at 0.5 to 1.5 h after dosing, and the mean elimination half-life (t 1/2) was 3.65 to 5.39 h . C max and AUC last exhibited a dose-dependent increase .

Dosage Effects in Animal Models

In a GERD model, this compound showed a dose-dependent efficacy for the inhibition of esophageal injury and gastric acid secretion with an ED50 of 2.0 mg/kg, which is 15 times more potent than that of esomeprazole .

Metabolic Pathways

This compound is mainly metabolized by cytochrome P450 (CYP) 3A4 . The major metabolic pathway of this compound is in the liver, and a negligible amount is excreted by urine .

Transport and Distribution

This compound’s strong and sustained effect is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels .

Subcellular Localization

This compound is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells . This unique localization allows this compound to exert its effects directly on the H+/K+‐ATPase, which is crucial for acid secretion .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de Tegoprazan involucra varios pasos, comenzando con la síntesis de la estructura central, (S)-4-((5,7-difluoro-cromano-4-il)oxi)-N,N,2-trimetil-1H-benzo[d]imidazol-6-carboxamida. La ruta sintética generalmente incluye los siguientes pasos :

    Formación del anillo de cromano: Esto implica la reacción de materiales de partida apropiados en condiciones específicas para formar la estructura del anillo de cromano.

    Introducción de los grupos difluoro: Se llevan a cabo reacciones de fluoración para introducir los grupos difluoro en las posiciones deseadas en el anillo de cromano.

    Acoplamiento con benzimidazol: Luego, el anillo de cromano se acopla con un derivado de benzimidazol para formar la estructura central de this compound.

    Modificaciones finales: Se realizan modificaciones químicas adicionales para introducir el grupo carboxamida y otros grupos funcionales según sea necesario.

Métodos de Producción Industrial

Para la producción industrial, el método de preparación de this compound se optimiza para asegurar un alto rendimiento y pureza. El proceso involucra materias primas fácilmente disponibles, pocos pasos de síntesis, operación simple, condiciones de reacción suaves y alto rendimiento . El método de producción industrial está diseñado para ser escalable y adecuado para la fabricación a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

Tegoprazan experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound puede experimentar reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

    Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar grupos funcionales específicos dentro de la molécula de this compound.

    Sustitución: Las reacciones de sustitución son comunes, donde átomos o grupos específicos dentro de la molécula se reemplazan con otros átomos o grupos.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

    Sustitución: Se utilizan varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto.

Comparación Con Compuestos Similares

Tegoprazan se compara con otros compuestos similares, particularmente otros bloqueadores ácidos competitivos del potasio (P-CAB) como vonoprazán y fexuprazán . Las principales diferencias y similitudes incluyen:

    Vonoprazán: Tanto this compound como vonoprazán son P-CAB con inicio rápido de acción y control prolongado del pH gástrico.

    Fexuprazán: Similar a this compound, fexuprazán está en desarrollo activo y comparte el mismo mecanismo de acción.

Lista de Compuestos Similares

  • Vonoprazán
  • Fexuprazán
  • Tenatoprazol
  • AGN 201904-Z

La singularidad de this compound reside en su estructura química específica y su capacidad de proporcionar un control sostenido del pH gástrico, lo que lo convierte en una valiosa adición a la clase de bloqueadores ácidos competitivos del potasio.

Propiedades

IUPAC Name

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIQCDHNPDMGSL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective. Its mechanism of action is different from that of the proton-pump inhibitors as this drug does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way. This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells.
Record name Tegoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

942195-55-3
Record name Tegoprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEGOPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)-sulfonyl]-1H-benzi midazole-6-carboxamide (280 mg, crude, STEP 8) in tetrahydrofuran (8 mL) and methanol (4 mL) was added sodium hydroxide (165 mg, 4.1 mmol) at room temperature. After stirring at room temperature for 1 hour, the mixture was quenched with saturated sodium dihydrogenphosphate aqueous solution, and extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulfate and concentrated in vacuum. The residue was purified by column chromatography on silica gel (gradient elution from dichloromethane only to ethyl acetate:methanol 10:1) to afford the title compound as a white solid (74 mg, 65% for 2 steps).
Name
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)-sulfonyl]-1H-benzi midazole-6-carboxamide
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegoprazan
Reactant of Route 2
Tegoprazan
Reactant of Route 3
Reactant of Route 3
Tegoprazan
Reactant of Route 4
Reactant of Route 4
Tegoprazan
Reactant of Route 5
Tegoprazan
Reactant of Route 6
Reactant of Route 6
Tegoprazan
Customer
Q & A

Q1: What is Tegoprazan and how does it work?

A: this compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the action of gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion in the stomach [, , , ]. Unlike proton pump inhibitors (PPIs) which bind irreversibly, this compound's binding is reversible, leading to a faster onset of action and a longer duration of acid suppression [, , , ].

Q2: How does this compound compare to PPIs in terms of efficacy in treating gastroesophageal reflux disease (GERD)?

A: this compound has been shown to be as effective as PPIs in the treatment of GERD, particularly in relieving symptoms like heartburn and promoting the healing of erosive esophagitis [, , ]. Some studies suggest it may offer advantages in controlling nocturnal acid breakthrough (NAB), a common limitation of PPIs [, ].

Q3: What are the advantages of this compound over PPIs in terms of pharmacokinetic properties?

A: this compound demonstrates a faster onset of action and a longer duration of acid suppression compared to PPIs [, , , ]. This can be attributed to its reversible binding mechanism with H+/K+-ATPase [, ].

Q4: How does food intake affect the pharmacokinetics of this compound?

A: While food may delay the absorption of this compound, it does not significantly affect its overall systemic exposure or pharmacodynamic effects []. This suggests that this compound can be administered without strict regard to meal times [].

Q5: How does this compound interact with other drugs metabolized by cytochrome P450 (CYP) 3A4?

A: this compound is primarily metabolized by CYP3A4 [, , ]. Co-administration with CYP3A4 inhibitors like clarithromycin can significantly increase this compound exposure [, , ]. Conversely, CYP3A4 inducers like rifampicin can decrease this compound levels []. Dosage adjustments may be necessary when this compound is used concurrently with strong CYP3A4 modulators [, ].

Q6: Are there any potential drug-drug interactions with this compound and amoxicillin/clarithromycin?

A: Physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling suggests that co-administration of this compound with amoxicillin and clarithromycin can alter this compound's pharmacokinetics and pharmacodynamics []. These interactions might necessitate dosage adjustments for optimal therapeutic outcomes [].

Q7: Has this compound shown any potential for drug-drug interactions with atorvastatin?

A: Studies indicate that, unlike vonoprazan (another P-CAB), this compound does not significantly impact the pharmacokinetics of atorvastatin []. This suggests a lower risk of drug interactions between this compound and atorvastatin compared to vonoprazan [].

Q8: What is the current research on this compound's potential beyond acid-related diseases?

A: Recent studies suggest that this compound may have anti-inflammatory properties []. Research has shown that it can suppress pro-inflammatory responses in lipopolysaccharide-stimulated bone-marrow-derived macrophages []. Further investigation is warranted to explore these effects and their potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.